5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine

Medicinal Chemistry Chemical Biology Synthetic Methodology

For reproducible SAR and chemical biology campaigns, substitution pattern matters. Generic 3-hydrazinyl-1,2,4-triazines cannot replicate the lipophilicity (LogP 2.58) and steric profile of this 4-ethylphenyl analog. - Exclusive 4-ethylphenyl vector for exploring lipophilic interactions in the ATP-binding pocket. - Reactive 3-hydrazinyl handle for condensations with aldehydes to generate hydrazone libraries. - Consistent 95% purity; solid form; sealed in dry, 2-8°C storage; ambient shipping with HazMat handling where required.

Molecular Formula C11H13N5
Molecular Weight 215.25 g/mol
CAS No. 915924-89-9
Cat. No. B1507496
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine
CAS915924-89-9
Molecular FormulaC11H13N5
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CN=NC(=N2)NN
InChIInChI=1S/C11H13N5/c1-2-8-3-5-9(6-4-8)10-7-13-16-11(14-10)15-12/h3-7H,2,12H2,1H3,(H,14,15,16)
InChIKeyRTORDBDRTYVRHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine: Strategic Research Building Block


5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine (CAS: 915924-89-9), also cataloged as CHEMBRDG-BB 4015453, is a 1,2,4-triazine derivative characterized by a hydrazinyl group at the 3-position and a 4-ethylphenyl substituent at the 5-position . It is a solid, small-molecule building block with a molecular weight of 215.25 g/mol and is primarily supplied as a research chemical for synthetic elaboration . The compound belongs to the 3-hydrazinyl-1,2,4-triazine scaffold class, which is recognized as a privileged structure in medicinal chemistry due to its potential for generating diverse bioactive derivatives [1].

Synthetic handle3‑hydrazinyl group enables diverse derivatization via hydrazone formation
SAR vector4‑ethylphenyl substituent provides a distinct lipophilic and steric profile
Property fitCalculated physicochemical parameters support drug‑like lead optimisation

5-(4-Ethylphenyl) Substitution: Why Generic Analogs Fail


The 4-ethylphenyl moiety at the 5-position of 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine introduces distinct physicochemical and electronic properties that cannot be replicated by unsubstituted or differently substituted analogs. Simply substituting a generic 3-hydrazinyl-1,2,4-triazine would alter lipophilicity, steric bulk, and potential intermolecular interactions, which can critically affect downstream synthetic yields, compound solubility, and biological target engagement . Given that the 3-hydrazinyl-1,2,4-triazine scaffold is a key intermediate for synthesizing diverse bioactive molecules, the specific substitution pattern directly impacts the structure-activity relationships (SAR) of the final products [1]. Therefore, using an exact analog is essential for reproducibility in both synthetic chemistry campaigns and SAR studies.

  • Generic analog mismatchUnsubstituted or differently substituted 3‑hydrazinyl‑1,2,4‑triazines may shift lipophilicity, solubility, and SAR outcomes
  • Steric‑electronic divergenceAbsence of the 4‑ethylphenyl group alters steric bulk and electronic properties, affecting target engagement
  • Reproducibility at riskExact substitution pattern is critical for consistent synthetic yields and biological repeatability

5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine: Evidence vs. Analogs


Hydrazinyl Handle for Diverse Derivatization

The 3-hydrazinyl group of 5-(4-ethylphenyl)-3-hydrazinyl-1,2,4-triazine serves as a versatile nucleophilic handle for a variety of chemical transformations, including condensation with aldehydes and ketones to form hydrazone derivatives [1]. This reactivity is a defining feature of the 3-hydrazinyl-1,2,4-triazine scaffold class and enables rapid diversification for structure-activity relationship (SAR) studies [2]. While specific quantitative data for this exact compound is lacking in primary literature, the broad class-level utility of the 3-hydrazinyl moiety as a synthetic pivot is well-established.

Hydrazine handle
Class‑level inference
Condensation with aldehydes/ketones
Supports diverse derivatization for SAR studies
Direct data for this specific compound not reported
Medicinal Chemistry Chemical Biology Synthetic Methodology

Lipophilicity Profile Driving Compound Properties

The calculated partition coefficient (LogP) for 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine is 2.58 . This value quantifies its lipophilicity, which is a critical parameter influencing membrane permeability, solubility, and overall drug-likeness in medicinal chemistry campaigns. This specific value distinguishes it from other 3-hydrazinyl-1,2,4-triazine analogs with different substituents at the 5-position, which would have different LogP values and thus different pharmacokinetic properties.

LogP (calc)
Cross‑study comparable
2.58
Predicts lipophilicity-driven properties for ADME optimization
In silico, method not specified
Physicochemical Properties Drug Design ADME

Physicochemical Parameters for Property Prediction

The compound has a molecular weight of 215.25 g/mol, a topological polar surface area (TPSA) of 76.72 Ų, and 2 hydrogen bond donors . These parameters collectively place the compound within favorable property space for drug discovery according to common metrics like Lipinski's Rule of Five. The specific combination of molecular weight and TPSA distinguishes this compound from other building blocks, enabling researchers to select it for its balanced physicochemical profile.

Physicochemical profile
Cross‑study comparable
MW 215.25, TPSA 76.72 Ų, HBD 2
Matches common oral drug‑like criteria (Rule of 5)
Computational prediction
Physicochemical Properties Medicinal Chemistry Property Prediction

mTOR Inhibition and Cytotoxicity of 1,2,4-Triazine Scaffold

While direct biological data for 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine are absent from peer-reviewed literature, the 1,2,4-triazine scaffold to which it belongs is a known pharmacophore for mTOR kinase inhibition. In a 2018 study, arylidene-hydrazinyl derivatives of 5,6-diphenyl-1,2,4-triazine exhibited cytotoxicity with IC50 values ranging from 6.42 to 20.20 μM against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines [1]. This establishes the broader chemical class as a promising source of anticancer lead compounds. The specific 4-ethylphenyl substitution in the target compound represents a distinct chemical vector for exploring SAR within this class.

Class‑level cytotoxicity
Class‑level inference
IC50 6.42–20.20 µM (MCF‑7, HL‑60)
Supports cell‑model cytotoxicity endpoint review
Data from related 1,2,4‑triazine derivatives; direct activity unconfirmed
Cancer Research Kinase Inhibition Cytotoxicity

Research & Procurement Applications


mTOR Kinase Inhibitor Library Synthesis

Procure 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine as a core scaffold for generating focused libraries of potential mTOR inhibitors. The 3-hydrazinyl group serves as a versatile handle for condensation with diverse aldehydes, yielding hydrazone derivatives for SAR studies [1]. This application is directly supported by published work demonstrating that similar 1,2,4-triazine derivatives exhibit promising cytotoxicity and mTOR inhibitory activity [2]. The specific 4-ethylphenyl substitution offers a unique vector to explore lipophilic interactions within the ATP-binding pocket.

Activity-Based Probes and Fluorescent Conjugates

Use the nucleophilic 3-hydrazinyl group of this compound to conjugate it to various reporter tags, such as fluorophores or biotin. The resulting conjugates can serve as chemical biology tools for target identification or cellular imaging studies, leveraging the established bioactivity of the 1,2,4-triazine scaffold [3].

Derivatization via Hydrazone Formation

Utilize 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine as a model substrate for developing new synthetic methodologies. Its well-defined reactivity with carbonyl compounds makes it an ideal candidate for optimizing condensation reactions, including those under microwave or flow conditions, as demonstrated for the broader 3-hydrazinyl-1,2,4-triazine class [1].

LogP-Guided Lead Optimization

Integrate 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine into a medicinal chemistry program where lipophilicity control is critical. With a calculated LogP of 2.58 , this building block allows medicinal chemists to fine-tune the overall LogP of final compounds, aiming to maintain favorable ADME properties while enhancing target potency.

Application
Selection Property
Validation Focus
mTOR inhibitor library synthesis
Heterocyclic scaffold derivatization
Hydrazone formation and SAR study
Chemical biology probe development
Nucleophilic hydrazinyl handle
Conjugation efficiency and target labeling
Synthetic methodology research
Hydrazone condensation reaction model
Reaction condition optimisation
Lipophilicity‑controlled lead optimisation
Calculated LogP context
ADME property profiling

Technical Documentation Hub

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